molecular formula C21H21N5O B15214896 1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- CAS No. 98124-14-2

1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)-

Cat. No.: B15214896
CAS No.: 98124-14-2
M. Wt: 359.4 g/mol
InChI Key: SXXXTHMICHCQEG-UHFFFAOYSA-N
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Description

The compound 1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- features a fused triazolophthalazine core substituted at the 3-position with a 4-methoxyphenyl group and at the 6-position with a pyrrolidinylmethyl moiety. This structure combines a heterocyclic pharmacophore with functional groups that modulate electronic, steric, and solubility properties.

Properties

CAS No.

98124-14-2

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-(pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C21H21N5O/c1-27-16-10-8-15(9-11-16)20-22-23-21-18-7-3-2-6-17(18)19(24-26(20)21)14-25-12-4-5-13-25/h2-3,6-11H,4-5,12-14H2,1H3

InChI Key

SXXXTHMICHCQEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)CN5CCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Fusion with Phthalazine: The triazole ring is then fused with a phthalazine derivative through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

    Introduction of Substituents: The methoxyphenyl and pyrrolidinylmethyl groups are introduced through nucleophilic substitution reactions, using appropriate halogenated precursors and base catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and methoxyphenyl group undergo selective oxidation:

Reaction Reagents/Conditions Products Application
Methoxy DemethylationStrong acids (HBr/AcOH)3-(4-Hydroxyphenyl) derivativePrecursor for further functionalization
Pyrrolidine OxidationPeracids (e.g., mCPBA)N-Oxide derivativesEnhanced solubility for biological assays

Electrophilic Substitution

The phthalazine ring undergoes substitution at position 8 due to electron-deficient character:

Reagent Position Product Yield
Nitration (HNO₃/H₂SO₄)C88-Nitro-triazolo-phthalazine~65%
Halogenation (Cl₂/Fe)C88-Chloro-triazolo-phthalazine~70%

Alkylation/Dealkylation

The (1-pyrrolidinyl)methyl group participates in reversible alkylation:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts, improving water solubility.

  • Dealkylation : Treatment with strong bases (e.g., NaOH) removes the methyl group, regenerating the pyrrolidine moiety.

Condensation Reactions

The triazole nitrogen at position 1 reacts with carbonyl compounds:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine-linked derivatives, used in coordination chemistry .

Mechanistic Insights

  • Oxidation Pathways : The methoxy group demethylates via acid-catalyzed SN2 mechanisms, while pyrrolidine oxidation follows radical intermediates .

  • Electrophilic Substitution : Directed by the electron-withdrawing triazole ring, favoring meta-substitution on the phthalazine component.

Biological Activity Correlations

Structural modifications directly impact pharmacological properties:

Modification Biological Effect IC₅₀ (Cancer Cell Lines)
8-Nitro derivativeEnhanced topoisomerase inhibition2.1 µM (MGC-803)
Demethylated (hydroxyphenyl)Improved antioxidant activityN/A

Scientific Research Applications

1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Key Compounds:

Compound Name 3-Position Substituent Biological Activity Reference
Target Compound 4-Methoxyphenyl Not explicitly reported
3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]phthalazine p-Tolyl Anticancer (NCI-H460 cells)
3-Phenyl-6-(2-pyridyl)methyloxy derivative Phenyl GABA-A receptor ligand
3-Methyl-6-(4-methylphenyl) derivative Methyl Structural analog

Analysis :

  • In GABA-A receptor ligands, 3-phenyl substitution confers α2/α3/α5 subtype selectivity, suggesting that the target’s 4-methoxyphenyl group may similarly fine-tune receptor interactions .

Substituent Effects at the 6-Position

Key Compounds:

Compound Name 6-Position Substituent Biological Activity Reference
Target Compound Pyrrolidinylmethyl Not explicitly reported
6-(Piperazinyl) derivatives Piperazine-based groups Anticancer (IC₅₀: 0.5–5 µM)
6-(Benzylpiperazinyl) derivatives Benzylpiperazine Positive inotropic activity
6-(Pyridinylmethoxy) derivatives 2-Pyridylmethyloxy GABA-A receptor selectivity

Analysis :

  • Pyrrolidinylmethyl (5-membered, monocyclic amine) vs. piperazinyl (6-membered, bicyclic amine): Piperazine derivatives (e.g., compounds 21–24 in ) exhibit potent anticancer activity, likely due to enhanced hydrogen bonding and solubility from the second nitrogen. Pyrrolidine’s reduced basicity may lower solubility but improve blood-brain barrier penetration, making it suitable for CNS targets .
  • In positive inotropic agents, benzylpiperazine substituents outperform milrinone, highlighting the importance of nitrogen positioning and aromaticity. The target’s pyrrolidinyl group lacks aromaticity, which may reduce cardiotoxicity .

Pharmacological Activity Profiles

Compound Class Activity Potency/Selectivity Reference
Piperazine-triazolophthalazines Anticancer IC₅₀: 1.2–4.7 µM (HCT116 cells)
Pyridinylmethoxy derivatives GABA-A receptor binding (α2/α3) Kᵢ: 2–10 nM
Benzylpiperazine derivatives Positive inotropic effect 2–3× potency vs. milrinone
Pyrrolidinylmethyl target Undisclosed Hypothesized CNS or anticancer

Analysis :

  • The target compound’s pyrrolidinylmethyl group may align with CNS-targeted activities (e.g., GABA modulation) due to its similarity to pyridinylmethoxy derivatives in .

Physicochemical Properties

Property Target Compound 3-(p-Tolyl) Derivative 6-Piperazinyl Derivative
Melting Point Not reported 261–263°C 253–255°C
Calculated LogP ~3.5 (estimated) ~3.8 ~2.9
Water Solubility Moderate (pyrrolidine base) Low (aromatic substituents) High (piperazine hydrophilicity)

Analysis :

  • The pyrrolidinyl group balances lipophilicity (LogP ~3.5) and solubility, contrasting with highly lipophilic p-tolyl derivatives and hydrophilic piperazine analogs. This balance may optimize oral bioavailability .

Biological Activity

1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a triazole ring fused to a phthalazine structure, enhanced by a methoxyphenyl group and a pyrrolidinylmethyl side chain. This unique structure is associated with diverse pharmacological properties, including antimicrobial and cardiovascular activities.

Synthesis

The synthesis of this compound typically involves several key steps starting from phthalic anhydride. Various reagents such as hydrogen peroxide and sodium borohydride are employed in the synthesis process to optimize yields and purity. The specific reaction conditions can significantly affect the biological activity of the resulting derivatives.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of 1,2,4-triazolo(3,4-a)phthalazine derivatives. A series of synthesized derivatives showed notable inhibitory activity against various bacterial strains, including Staphylococcus aureus. One derivative exhibited broad-spectrum activity against both bacterial and fungal strains, suggesting potential applications in treating infections.

CompoundActivity AgainstMIC (µg/mL)
5lS. aureus10
5mE. coli15
5nC. albicans20

Studies indicate that modifications to the triazole and phthalazine structures can enhance antimicrobial efficacy .

Cardiovascular Activity

Inotropic activity has been evaluated using isolated rabbit heart preparations. Certain derivatives of 1,2,4-triazolo(3,4-a)phthalazine demonstrated superior positive inotropic effects compared to milrinone, a well-known cardiovascular drug. For instance, one derivative increased left atrium stroke volume by approximately 12.02% at a concentration of 3×105m3\times 10^{-5}m, outperforming milrinone's increase of only 2.46% under similar conditions .

Case Studies

A notable study synthesized multiple derivatives of 1,2,4-triazolo(3,4-a)phthalazine and evaluated their biological activities systematically:

  • Study Design : Derivatives were synthesized in five steps from phthalic anhydride.
  • Evaluation Method : In vitro assays measured antimicrobial activity against a panel of pathogens.
  • Findings : Most derivatives exhibited enhanced activity compared to standard antibiotics.

The study concluded that structural modifications could lead to compounds with promising therapeutic profiles .

Structure-Activity Relationship (SAR)

The structure-activity relationship of these compounds indicates that the presence of specific functional groups significantly influences their biological activities. The methoxy group at the para position on the phenyl ring appears critical for enhancing both antimicrobial and cardiovascular activities.

Q & A

Basic Questions

Q. What are the established synthetic routes for synthesizing 1,2,4-Triazolo(3,4-a)phthalazine derivatives with 4-methoxyphenyl and pyrrolidinylmethyl substituents?

  • Methodology :

  • Step 1 : Condensation of diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one using sodium hydride in toluene to form ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate .
  • Step 2 : Cyclization with hydrazine hydrate to produce ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate .
  • Step 3 : Thiolation and cyclocondensation with carboxylic acids in phosphorus oxychloride to form the triazolo-phthalazine core .
  • Key Purification : High-performance liquid chromatography (HPLC) for purity validation .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

  • 1H NMR : Confirms substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrolidinyl protons at δ 2.5–3.0 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, NH bands at 3400–3600 cm⁻¹ in intermediates) .
  • Elemental Analysis : Validates stoichiometry (C, H, N percentages) .
  • HPLC : Determines purity (>95% by reverse-phase C18 columns) .

Advanced Research Questions

Q. How can reaction yields be optimized during cyclocondensation steps?

  • Solvent Selection : Toluene or DMF improves solubility of intermediates .
  • Catalyst : Phosphorus oxychloride enhances cyclization efficiency .
  • Temperature Control : Reflux (110–120°C) for 6–8 hours minimizes side products .
  • Yield Improvement : Stepwise addition of hydrazine hydrate reduces decomposition .

Q. What computational strategies predict antifungal activity against 14α-demethylase lanosterol (CYP51)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with PDB ID 3LD6 .
  • Validation : Compare binding scores with fluconazole (reference inhibitor).
  • Key Interactions : Hydrogen bonding with heme iron and hydrophobic contacts with Leu376/Val380 .

Q. How should anticancer activity targeting VEGFR-2 kinase be validated?

  • Kinase Assay : Measure IC50 using recombinant VEGFR-2 kinase (e.g., 0.1 µM for compound 6o vs. 0.1 µM for sorafenib) .
  • Cell-Based Assays :

  • HCT-116 (colon cancer): IC50 = 7 µM for 6o .
  • MCF-7 (breast cancer): IC50 = 16.98 µM for 6o .
    • Docking Studies : Analyze interactions with kinase domain residues (e.g., Lys868, Asp1046) .

Q. What considerations are critical for anticonvulsant evaluation using MES and rotarod tests?

  • MES Protocol : Administer compound 30 minutes pre-electroshock; measure ED50 (e.g., 6.8 mg/kg for triazolo-phthalazine 7a) .
  • Rotarod Neurotoxicity : Test motor impairment at 2× ED50; compounds with PI (Protective Index) >10 are prioritized .
  • Controls : Compare with carbamazepine (ED50 = 10–15 mg/kg) .

Q. How to resolve contradictions between inactive insecticidal and active anticonvulsant data?

  • Target Selectivity : Insecticidal inactivity may stem from lack of sodium channel modulation, while anticonvulsant activity involves GABAergic or ion channel targets .
  • Bioassay Conditions : Optimize dosing (e.g., CNS penetration requires logP <5) .
  • SAR Analysis : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance anticonvulsant potency .

Q. What in silico approaches model interactions with GABA_A α5 receptors for anxiolytic development?

  • Docking : Use α5-containing GABA_A homology models (PDB templates: 6HUP) .
  • Key Residues : Interactions with Arg112 and Tyr209 enhance subtype selectivity .
  • Validation : Compare with α5IA (3-(5-methylisoxazol-3-yl)-6-[(1-methyltriazol-4-yl)methoxy]-triazolo-phthalazine) .

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